4-甲醛四氢吡喃

描述

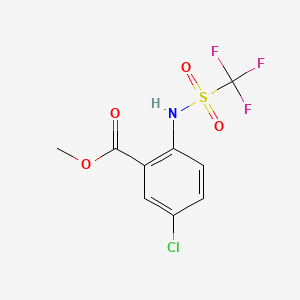

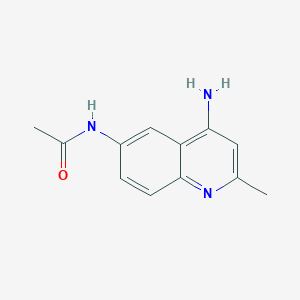

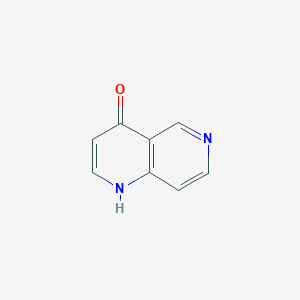

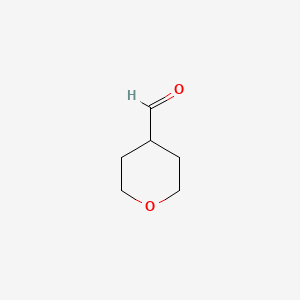

4-Formyltetrahydropyran is a chemical compound that is part of a broader class of organic molecules known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with one of the carbon atoms bearing a formyl group. The presence of the formyl group makes these compounds valuable intermediates in organic synthesis, as they can be used to construct a wide variety of complex molecules, including natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of 4-formyltetrahydropyran derivatives can be achieved through various methods. For instance, the synthesis of 5-formyl-6-methyl-5,6,7,8-tetrahydropterine, a related compound, was accomplished by formylation of the corresponding tetrahydropterine with formic acid . This method demonstrates the general approach to introducing a formyl group into the tetrahydropyran ring. Additionally, the Vilsmeier formylation of 4H-pyrans has been used to afford 3-formyl-4H-pyrans, which, although not directly 4-formyltetrahydropyrans, showcases the versatility of formylation reactions in synthesizing formyl-substituted heterocycles .

Molecular Structure Analysis

The molecular structure of 4-formyltetrahydropyran derivatives has been studied using spectroscopic methods such as 1H and 13C NMR. For example, diastereomeric 2-alkyl-4-formyltetrahydropyrans have been shown to exist as mixtures of configurational isomers with the formyl group being equatorially oriented . This orientation is significant as it can influence the reactivity and subsequent transformations of these molecules in chemical reactions.

Chemical Reactions Analysis

4-Formyltetrahydropyran and its derivatives participate in a variety of chemical reactions. The formyl group is a reactive functional group that can be involved in the formation of Schiff bases, and it can also undergo further transformations such as the Koop rearrangement . Moreover, the presence of the tetrahydropyran ring opens up possibilities for ring-opening reactions, as seen in the cleavage of 3,4-epoxytetrahydropyrans by amines to form 4-methyl-3-amino-4-hydroxytetrahydropyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-formyltetrahydropyran derivatives are influenced by their molecular structure. For instance, the conformational analysis of 5-formyl-6-methyl-5,6,7,8-tetrahydropterine revealed that the molecule exists in solution as a mixture of two rotamers, which can have implications for its reactivity and physical properties such as solubility and boiling point . The study of these properties is essential for understanding the behavior of these compounds in various environments and for their application in chemical synthesis.

科学研究应用

1. 结构研究

4-甲醛四氢吡喃已被研究其三维结构,特别是在对反二对映异构的2-烷基-4-甲醛四氢吡喃的背景下。通过核磁共振光谱进行的这些研究为了解这些化合物中功能基团的取向提供了宝贵的见解,这对于理解它们的化学行为和潜在应用至关重要(Engoyan, Kuroyan, & Lusararyan, 1979)。

2. 有机合成中的应用

4-甲醛四氢吡喃衍生物被确定为有机合成中有价值的构建模块。它们已被用于制备各种有机化合物和杂环化合物,如席夫碱、吡唑基吡唑啉等。这些化合物通常表现出显著的生物活性,突显了4-甲醛四氢吡喃在药物化学和药物开发中的作用(Bala, Kumari, Sood, & Singh, 2019)。

3. 溶剂应用

与4-甲醛四氢吡喃相关的化合物,如4-甲基四氢吡喃(4-MeTHP),已被探索用作有机反应溶剂。它们的疏水性质和与各种有机反应(包括自由基、格氏试剂和威蒂希反应)的兼容性表明了潜在的工业应用。它们为传统醚类和有害卤代溶剂提供了一种替代方案,符合绿色化学原则(Kobayashi, Tamura, Yoshimoto, Kawakami, & Masuyama, 2019)。

4. 抗菌活性

研究已探索了源自4-甲醛四氢吡喃的化合物的抗菌性质,如含有异烟肼基团的4-甲醛吡唑。这些调查集中于合成这些化合物并检查它们的结构活性关系,为了解它们在抗菌治疗中的潜在用途提供了见解(Chauhan, Kumar, & Goel, 2022)。

安全和危害

The safety information available indicates that 4-Formyltetrahydropyran is classified under GHS07 for eye irritation (Hazard Statements H319) . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is recommended to avoid eye contact and to wash thoroughly after handling .

属性

IUPAC Name |

oxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLGNJCMPWUZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433349 | |

| Record name | 4-Formyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyltetrahydropyran | |

CAS RN |

50675-18-8 | |

| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050675188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic routes for obtaining 4-Formyltetrahydropyrans?

A1: 4-Formyltetrahydropyrans can be synthesized through various methods. One approach utilizes 3-hydroxyalkyltriphenylphosphonium salts reacted with paraformaldehyde to form 6-methylene-1,3-dioxepanes. These intermediates, when treated with trimethylsilyl trifluoromethanesulfonate and N,N-diisopropylethylamine, yield the desired 4-formyltetrahydropyrans. [] Another method involves reacting 4-hydroxyalkyltriphenylphosphonium iodides with DBU and paraformaldehyde, leading to the formation of 3-methylenetetrahydropyrans. []

Q2: Have there been any studies on the three-dimensional structure of 4-Formyltetrahydropyrans?

A2: Yes, research has explored the three-dimensional structures of 2-alkyl-4-formyltetrahydropyrans. [] Additionally, investigations have delved into the steric structure of diastereomeric 2-alkyl-4-formyltetrahydropyrans. []

Q3: Are there any known applications of 4-Formyltetrahydropyrans in medicinal chemistry?

A3: While the provided research doesn't directly focus on the biological activity of 4-Formyltetrahydropyran itself, a study investigated substituted thiosemicarbazones of heterocyclic carboxaldehydes, including furfural, and their chelates with transition metal ions for antitumor activity. [] This research highlights the potential of utilizing 4-Formyltetrahydropyran as a scaffold for developing novel compounds with biological activity.

Q4: What is the significance of introducing substituents, such as 4-alkoxybenzyl groups, to thiosemicarbazones of heterocyclic carboxaldehydes?

A4: Research suggests that incorporating a 4-alkoxybenzyl group into the 4-position of thiosemicarbazones derived from aromatic carboxaldehydes can significantly reduce toxicity and enhance antitumor activity. [] This finding led to exploring the synthesis and evaluation of Cu²⁺ chelates with thiosemicarbazones of furfural and 2,2-dimethyl-4-formyltetrahydropyran, incorporating 4-alkoxybenzyl groups as substituents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。